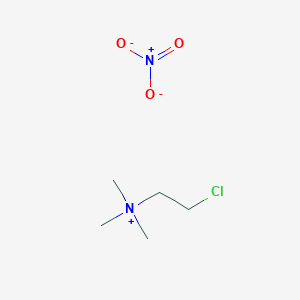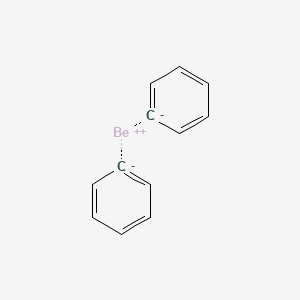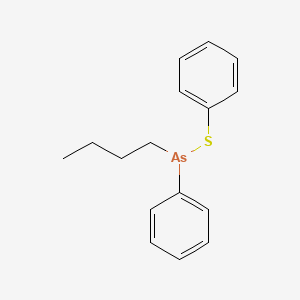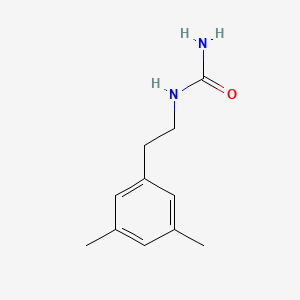
Urea, 1-(3,5-dimethylphenethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(3,5-dimethylphenethyl)- is a derivative of urea, a compound widely known for its applications in various fields such as agriculture, medicine, and industry. This specific derivative features a 3,5-dimethylphenethyl group attached to the nitrogen atom of the urea molecule, which imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, 1-(3,5-dimethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired urea derivatives.
Another method involves the reaction of aniline hydrochloride with urea under reflux conditions . This process typically requires heating the reaction mixture to promote the formation of the desired product. The reaction can be monitored by the appearance of crystals, which are then filtered and purified.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate isocyanates, which then react with amines to form the desired urea derivatives . This method, while effective, poses safety and environmental concerns due to the toxicity of phosgene. Alternative methods that avoid the use of phosgene are being developed to address these issues.
化学反应分析
Types of Reactions
Urea, 1-(3,5-dimethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: N-substituted ureas can participate in substitution reactions, where the substituent on the nitrogen atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Urea, 1-(3,5-dimethylphenethyl)- can yield corresponding carbonyl compounds, while reduction can produce amines.
科学研究应用
Urea derivatives, including Urea, 1-(3,5-dimethylphenethyl)-, have a wide range of applications in scientific research:
作用机制
The mechanism of action of Urea, 1-(3,5-dimethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
相似化合物的比较
Similar Compounds
Similar compounds to Urea, 1-(3,5-dimethylphenethyl)- include other N-substituted ureas such as phenylurea and diphenylurea . These compounds share structural similarities but differ in the nature of the substituent attached to the nitrogen atom.
Uniqueness
The uniqueness of Urea, 1-(3,5-dimethylphenethyl)- lies in the presence of the 3,5-dimethylphenethyl group, which imparts distinct chemical and physical properties. This specific substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
21736-02-7 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)3-4-13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) |
InChI 键 |
QEFIFBSEEKGPKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CCNC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


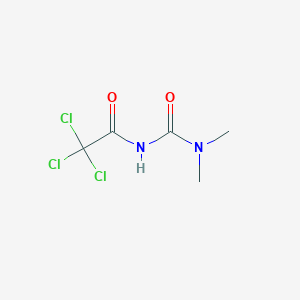


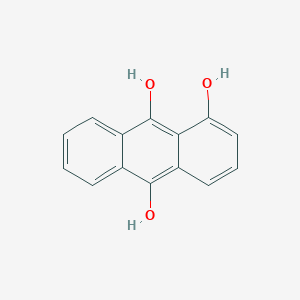

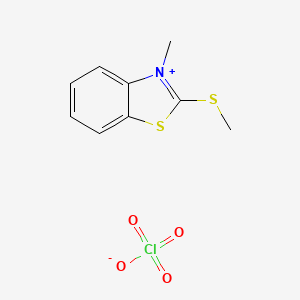


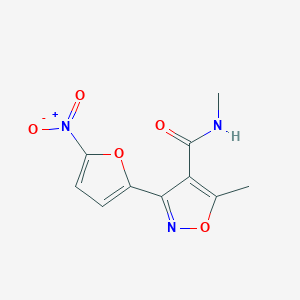
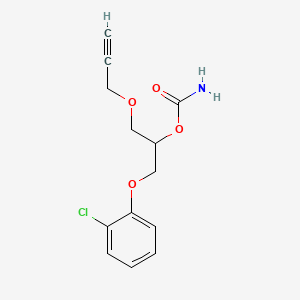
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
